1,4-Dioxaspiro[4.4]non-6-ene
Overview
Description
1,4-Dioxaspiro[4.4]non-6-ene (DSN) is a cyclic organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals and polymers. DSN is a six-membered ring system composed of two oxygen atoms and four carbon atoms. It is a colorless liquid with a boiling point of 120°C and a melting point of -32°C. It is soluble in organic solvents such as benzene and is insoluble in water.
Scientific Research Applications
Crystal Structure and Thermodynamics
1,4-Dioxaspiro[4.4]non-6-ene and its derivatives have been studied for their unique crystal structures and thermodynamic properties. For instance, a derivative, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, was analyzed for its crystal structure and thermodynamic properties. This research contributes to the understanding of molecular structures and properties of spiro compounds (Zeng, Wang, & Zhang, 2021).
Synthesis and Antibacterial Evaluation
Derivatives of this compound have been synthesized and evaluated for antibacterial properties. A study on the synthesis, spectral characterization, and in vitro antibacterial evaluation of triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated potential antibacterial activity against various bacterial species (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).
Cascade Chemical Processes
This compound and its analogs are important in cascade chemical processes. A study described a cascade route to 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones from N,O-diacyl hydroxylamines, highlighting the compound's significance in complex chemical transformations (Nazarian & Forsyth, 2021).
Metal Corrosion Inhibition
Compounds related to this compound, such as spirocyclopropane derivatives, have been exploredfor their potential in metal corrosion inhibition. A study on the inhibition performances of these derivatives for mild steel protection in acidic environments demonstrated their effectiveness as corrosion inhibitors, highlighting an important industrial application (Chafiq et al., 2020).
Synthesis of Complex Molecules
This compound derivatives are pivotal in the synthesis of complex molecules. A study on the synthesis of substituted spiro[imidazole-4,2′-pyrroles] from pyrrolooxazinetriones utilized these spiro compounds, demonstrating their utility in creating pharmacologically interesting structures (Tretyakov, Bashorina, Belozerova, & Maslivets, 2021).
Environmental Applications
This compound derivatives have been investigated for environmental applications. For example, in the degradation of the antibiotic enrofloxacin in water, a study utilized a gas-liquid nanosecond pulsed dielectric barrier discharge plasma reactor, demonstrating the potential of these compounds in environmental remediation (Aggelopoulos et al., 2020).
Colorimetric Detection
A novel spirooxazine derivative related to this compound was developed for colorimetric detection of mercury ions, showcasing the compound's application in sensitive and selective chemical sensing (Pattaweepaiboon et al., 2020).
Drug Discovery and Pharmacology
In the realm of drug discovery and pharmacology, derivatives of this compound have been utilized for the synthesis of potential drug candidates. A study reported the total synthesis ofspirocyclic PKS-NRPS-based fungal metabolites, which possess a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core. This work highlights the role of these compounds in the development of novel synthetic strategies for pharmaceuticals (Jo & Han, 2018).
Biotransformation and Detoxification
The biotransformation and detoxification of 1,4-dioxane, a significant environmental contaminant, have been studied using bacterial strains and consortia. Research demonstrates the potential of these organisms in the degradation of compounds like this compound, contributing to environmental clean-up efforts (Kikani, Bhojani, Amit, & Madhava, 2021).
Water Treatment
This compound derivatives have been used in water treatment processes. A study on the removal of 1,4-dioxane from water using CuO-coated ceramic membranes coupled with ozone showcases their role in innovative water treatment technologies (Scaratti, Noni Junior, José, & Moreira, 2020).
properties
IUPAC Name |
1,4-dioxaspiro[4.4]non-8-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-4-7(3-1)8-5-6-9-7/h1,3H,2,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFWVBMLTLPOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219731 | |
Record name | Cyclopent-2-en-1-one-ethyleneacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
695-56-7 | |
Record name | 1,4-Dioxaspiro[4.4]non-6-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopent-2-en-1-one-ethyleneacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 695-56-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopent-2-en-1-one-ethyleneacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopent-2-en-1-one-ethyleneacetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Dioxaspiro[4.4]non-6-ene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RX49FE9Y8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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